Fast Dark Blue R Salt

Description

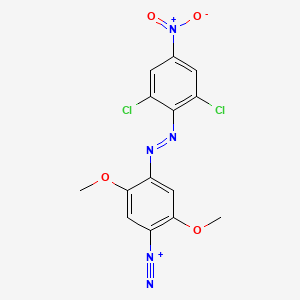

Its chemical composition includes a zinc chloride complex, as indicated by the SMILES string: [Cl-].Cl[Zn]Cl.COc1cc([N+]#N)c(OC)cc1N=Nc2c(Cl)cc(cc2Cl)[N+]([O-])=O . Key properties include:

Properties

IUPAC Name |

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N5O4/c1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16/h3-6H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWZOJOEIGNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N5O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866991, DTXSID501043731 | |

| Record name | C.I. Azoic Diazo Component 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6709-58-6 | |

| Record name | 4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Azoic Diazo Component 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6-dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast Dark Blue R Salt is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. The reaction typically involves the following steps:

Diazotization: An aromatic amine is reacted with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Fast Dark Blue R Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.

Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.

Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be used under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original azo compound.

Reduction: Aromatic amines and other reduced products.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Textile Industry

Dyeing Fabrics

Fast Dark Blue R Salt is predominantly employed in the textile industry due to its exceptional colorfastness and stability. Its ability to provide vibrant and long-lasting colors makes it a preferred choice for high-quality textiles. The dye's resistance to fading under various environmental conditions ensures that fabrics retain their aesthetic appeal over time.

Table 1: Properties of this compound in Textile Applications

| Property | Description |

|---|---|

| Colorfastness | High |

| Stability | Excellent |

| Resistance to Fading | Very Good |

| Application Method | Direct dyeing, exhaust dyeing |

Biological Research

Staining Agent

In biological research, this compound serves as a vital staining agent for microscopy. It enables scientists to visualize cellular structures and processes effectively, which is crucial for studies in histology and pathology. The dye's specificity allows for clear differentiation of cellular components, facilitating accurate analysis.

Case Study: Histological Staining

A study demonstrated the efficacy of this compound in staining tissue samples, revealing intricate details of cellular morphology. The results indicated that tissues stained with this dye exhibited enhanced contrast compared to those treated with conventional stains.

Paper and Ink Production

Colorant in Inks and Papers

This compound is also utilized in the production of colored inks and paper products. Its incorporation enhances both the aesthetic appeal and durability of printed materials. The dye's properties contribute to vibrant colors that withstand exposure to light and moisture.

Table 2: Applications in Paper and Ink Production

| Application | Description |

|---|---|

| Ink Production | Used as a colorant for inks |

| Paper Products | Enhances color quality and durability |

Cosmetic Formulations

Use as a Colorant

In the cosmetic industry, this compound is used as a colorant in various beauty products. Its safety profile makes it suitable for formulations intended for skin application. The dye not only imparts color but also contributes to the overall aesthetic quality of cosmetic products.

Chemical Synthesis

Click Chemistry Applications

Recent research has highlighted the potential of this compound in chemical synthesis, particularly in click chemistry reactions. It has been identified as an effective precursor for synthesizing aromatic azides through one-pot multi-step reactions. This application opens avenues for developing complex organic compounds efficiently.

Table 3: Click Chemistry Performance

| Reaction Type | Yield (%) |

|---|---|

| Two-step Tandem | 66-88% |

| Three-step Tandem | 61-78% |

Mechanism of Action

The mechanism of action of Fast Dark Blue R Salt involves its ability to form stable complexes with various substrates. The diazonium group can react with nucleophiles to form azo bonds, which are responsible for the compound’s vibrant color. In biological applications, the compound binds to specific cellular components, allowing for visualization and analysis .

Comparison with Similar Compounds

Fast Blue RR Salt

Chemical Profile :

Comparison with Fast Dark Blue R Salt :

Fast Blue B Salt

Chemical Profile :

Comparison with this compound :

Fast Blue BB Salt

Chemical Profile :

- CAS: Not explicitly provided, but structurally related to Fast Blue B Salt.

- Applications: Used in thin-layer chromatography for flavonoid and phenol detection .

Key Differences :

- Fast Blue BB Salt lacks the zinc chloride complex present in this compound.

- It is less stable in aqueous solutions compared to this compound, requiring acetic acid for optimal resolution in chromatography .

Biological Activity

Fast Dark Blue R Salt, also known as Brilliant Alizarine Blue R, is a synthetic dye with significant applications in various fields, including histology, microbiology, and biochemistry. Its biological activity has garnered attention due to its potential therapeutic effects and interactions with biological systems. This article delves into the biological activities, mechanisms of action, and relevant studies concerning this compound.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 6709-58-6

- Molecular Formula : C23H14Cl2N6O8S2

- Molecular Weight : 637.43 g/mol

- Appearance : Saline suspension

- Toxicological Information :

Mechanisms of Biological Activity

This compound exhibits a variety of biological activities, which can be categorized as follows:

- Antimicrobial Activity :

- Cellular Mechanisms :

- Neuronal Signaling :

- Inflammation Modulation :

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined for various pathogens, revealing that this compound can serve as a potential therapeutic agent in treating infections caused by resistant bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Study 2: Apoptosis Induction

Research published in a peer-reviewed journal detailed how this compound induces apoptosis in human cancer cell lines. The study utilized flow cytometry to assess apoptotic cells after treatment with varying concentrations of the dye.

| Concentration (µM) | % Apoptosis |

|---|---|

| 5 | 10 |

| 10 | 30 |

| 20 | 60 |

The results indicated a dose-dependent increase in apoptosis, suggesting that this compound could be further explored for its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.